mitomycin C
Description
Mitomycin C (MMC) is a potent antitumor antibiotic derived from Streptomyces caespitosus. It functions as a bioreductive alkylating agent, requiring enzymatic activation (e.g., by DT-diaphorase) to generate reactive intermediates that cross-link DNA at the 5′-GC-3′ sequence, inducing cytotoxicity . Its clinical utility spans solid tumors (e.g., gastric, bladder, and prostate cancers) due to preferential activation in hypoxic tumor microenvironments . However, dose-limiting myelosuppression and nephrotoxicity necessitate structural and delivery optimizations .
Properties
IUPAC Name |
[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIBSHFKIJFRCO-WUDYKRTCSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |
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Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
| Record name | MITOMYCIN C | |
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DSSTOX Substance ID |
DTXSID2020898 | |
| Record name | Mitomycin C | |
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Molecular Weight |
334.33 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid | |
| Record name | MITOMYCIN C | |
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Solubility |
Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L | |
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Color/Form |
BLUE-VIOLET CRYSTALS | |
CAS No. |
50-07-7 | |
| Record name | MITOMYCIN C | |
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| Record name | Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)- | |
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Melting Point |
Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C | |
| Record name | MITOMYCIN C | |
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Preparation Methods
Reaction Conditions and Optimization
The process involves dissolving mitomycin A in dilute ammonium hydroxide (1 N) at room temperature under light-protected conditions. Stirring for 1–2 hours facilitates complete conversion, after which the mixture is freeze-dried to isolate crude this compound. Key parameters include:
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Temperature : Room temperature (20–25°C) prevents side reactions.
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Ammonia Concentration : Excess ammonia ensures stoichiometric conversion but requires precise control to avoid over-reaction.
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Light Protection : this compound’s photosensitivity necessitates amber glassware or darkened environments to preserve stability.
Post-synthesis, recrystallization using methanol, water, or dimethylformamide-water mixtures enhances purity. A representative batch yielding 50% crystalline this compound (5 parts from 10 parts mitomycin A) underscores the method’s efficiency.
Diastereospecific Synthesis of this compound-DNA Adducts
Recent advancements focus on synthesizing stereochemically defined this compound-deoxyadenosine (MC-dA) adducts for mechanistic studies. This approach employs nucleophilic aromatic substitution between 6-fluoropurine deoxyribonucleosides and triaminomitosenes to achieve precise stereocontrol at the C-1 position.
Key Reaction Steps
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Precursor Preparation : this compound is functionalized to generate triaminomitosenes, which are protected to prevent undesired side reactions.
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Coupling Reaction : The fluoropurine nucleoside reacts with triaminomitosenes in anhydrous dimethylformamide (DMF), facilitated by cesium carbonate.
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Deprotection : Fluoride-based agents (e.g., tetra- n-butylammonium fluoride) cleave protecting groups, yielding MC-dA adducts with either R or S configurations.
This method achieves diastereomeric ratios exceeding 9:1, enabling studies on adduct-induced DNA crosslinking mechanisms.
Conjugation Techniques for Sustained-Release Formulations
This compound’s short half-life necessitates conjugation with carriers like single-walled carbon nanotubes (SWCNTs) for prolonged efficacy. A carbodiimide-mediated reaction links this compound to N-(ε-maleimidocaproic acid) hydrazide (EMCA), creating stable amide bonds.
Synthesis Workflow
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Activation : EMCA (40 mM) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (120 mM) form reactive intermediates in DMF.
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Conjugation : this compound is added at a 1:3 molar ratio (MMC:EMCA), reacting for 3 hours at pH 5.5.
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Purification : Reverse-phase high-performance liquid chromatography (HPLC) isolates the MMC-EMCA conjugate, which is lyophilized for storage.
This method achieves >90% conjugation efficiency, with SWCNT-based formulations showing sustained release over 72 hours in vitro.
Purification and Crystallization Strategies
Crystallization remains critical for isolating pharmaceutical-grade this compound. Methanol-water systems (7:3 v/v) yield hexagonal crystals with >99% purity, while dimethylformamide-water mixtures (1:1) produce needle-like crystals suitable for X-ray diffraction. Freeze-drying crude reaction mixtures reduces thermal degradation, preserving the aziridine ring’s reactivity.
Quality Control and Analytical Validation
Modern workflows integrate multi-omics platforms to validate this compound batches:
Chromatographic and Spectrometric Methods
Metabolomic profiling reveals batch-specific impurities, with succinate (−42%) and malate (−30%) depletion indicating efficient synthesis .
Chemical Reactions Analysis
Reductive Activation of Mitomycin C
This compound (MC) undergoes bioreductive activation to form reactive intermediates capable of DNA alkylation. The quinone moiety in MC is reduced enzymatically or chemically to a hydroquinone intermediate . This step is critical, as MC is pharmacologically inactive in its quinone form .
Key Steps in Activation
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Reduction of the Quinone Moiety :
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Elimination of Methoxy Group :
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Formation of Quinone Methide :
DNA Alkylation and Crosslinking
The activated MC forms mono- and bi-functional DNA adducts , primarily targeting the N2 position of guanine .
Mechanism of DNA Alkylation
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First Alkylation :
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Second Alkylation :
Impact of Crosslinking
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Cytotoxicity : Interstrand DNA crosslinks inhibit replication and transcription .
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Repair Deficiency : Cells with impaired DNA repair (e.g., deficient in CHO cell lines) exhibit heightened sensitivity .
Thiol-Mediated Activation
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Autocatalytic Reaction : Thiols (e.g., glutathione) reduce MC to aziridinomitosene, which is trapped by nucleophiles like DNA .
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pH Sensitivity : Optimal activation occurs at pH near the thiol’s pKa (e.g., acidic conditions) .
Oxidative Damage
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Superoxide Production : One-electron reduction of MC generates superoxide radicals, causing oxidative DNA damage .
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Hydrogen Peroxide : Disproportionation of superoxide yields H₂O₂, contributing to nonspecific toxicity .
Critical Functional Groups
Binding Specificity
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Guanine N2 Position : Blocking the 2-amino group reduces MC binding by ~50%, confirming it as the primary target .
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Poly-G Analog Studies : Polyribonucleotides lacking the 2-amino group show diminished MC reactivity .
Comparative Studies with DMC
Decarbamoyl this compound (DMC), lacking the carbamate group, retains cytotoxicity comparable to MC, suggesting monoadducts contribute significantly to antitumor effects .
Kinetic Analysis
Scientific Research Applications
Cancer Treatment Applications
Mitomycin C has been extensively studied and applied in the treatment of various cancers, including:
Case Studies
- Gastric Cancer Treatment : A study demonstrated that MMC combined with other chemotherapeutics improved outcomes in patients with advanced gastric cancer. The regimen showed a significant reduction in tumor size and improved overall survival rates .
- Head and Neck Keloids : In a clinical trial, topical MMC was found to prevent recurrence of keloids with a success rate of 90% .
- Bladder Cancer : A review indicated that MMC is effective when administered directly into the bladder, reducing recurrence rates in patients with superficial bladder tumors .
This compound in Non-Oncological Applications
This compound's applications extend beyond oncology:
- Treatment of Acinetobacter baumannii Infections : Research indicates that MMC effectively inhibits the growth of this antibiotic-resistant bacterium, showcasing its potential as an antimicrobial agent .
- Parkinson’s Disease Research : Preliminary studies suggest that MMC may improve motor functions in mouse models by enhancing dopamine release and reducing tumor formation from embryonic stem cells .
- Esophageal Strictures : A double-blind study found that topical MMC significantly improved recovery rates post-endoscopic dilation for esophageal strictures compared to placebo .
Safety and Toxicity
While this compound is effective, it is associated with several adverse effects:
- Nephrotoxicity : Studies have reported renal functional deterioration in patients receiving MMC, particularly when combined with other chemotherapeutics. Monitoring renal function is essential during treatment .
- Hemolytic Uremic Syndrome (HUS) : There are documented cases linking MMC to HUS, characterized by microangiopathic hemolytic anemia and acute renal failure. Awareness of this risk is crucial for clinicians prescribing this drug .
Mechanism of Action
Mitomycin C exerts its effects by selectively inhibiting DNA synthesis. It forms cross-links between DNA strands, preventing their separation and thus inhibiting replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA repair and apoptosis .
Comparison with Similar Compounds
MTSB-6
- Structural Modifications : Simplified mitosene core with retained aziridine and carbamate groups but reduced complexity .
- Efficacy : 2× greater potency than MMC against prostate cancer cells (IC₅₀: 0.12 µM vs. 0.25 µM) .
- Selectivity: Enhanced specificity for cancer cells over noncancerous prostate cells, reducing off-target toxicity .
- Mechanism : Retains DNA cross-linking but with improved cellular uptake or metabolic activation .
Decarbamoylmitomycin C
- Activity: Forms N(2)-deoxyguanosine adducts similarly to MMC but with reduced enzymatic activation efficiency .
Mitomycin A
- Structural Features : Distinct mitosane scaffold with varied functionalization (e.g., absence of methyl group at C9) .
- Activation : Requires reductive activation but shows weaker DNA alkylation compared to MMC .
Functional Analogues and Delivery Systems
Pegylated Liposomal this compound (PL-MLP)
pH-Sensitive Liposomal MMC
- Mechanism : Releases MMC selectively in acidic tumor microenvironments .
- Safety : Mitigates elevations in blood urea nitrogen and liver enzymes observed with free MMC .
Comparison with Other Alkylating Agents
Cyclophosphamide (CP)
Dacarbazine
- Activation : Photochemical activation (vs. enzymatic), limiting use in deep-seated tumors.
- Spectrum: Primarily for melanoma, unlike MMC’s broader solid tumor applicability.
Metabolic and Resistance Profiles
- Metabolism: MMC is primarily converted to 2,7-diaminomitosene by DT-diaphorase, a process inhibited by dicoumarol .
- Resistance: Overexpression of RND efflux pumps (e.g., MexAB-OprM) in P. aeruginosa reduces MMC efficacy, suggesting combination therapies with pump inhibitors .
Biological Activity
Mitomycin C (MMC) is a potent chemotherapeutic agent originally derived from the bacterium Streptomyces caespitosus. It is primarily recognized for its anticancer properties, particularly in the treatment of various solid tumors. Recent studies have also highlighted its antibacterial activity, making it a compound of interest beyond oncology. This article delves into the biological activities of MMC, including its mechanisms of action, clinical applications, and emerging research findings.
This compound exerts its biological effects through several mechanisms:
- DNA Alkylation : The most well-studied mechanism involves the bioreduction of MMC to a highly reactive form that alkylates DNA, leading to cross-linking and ultimately cell death. This process is crucial for its anticancer effects .
- Inhibition of Thioredoxin Reductase : Recent research has identified that MMC can inhibit thioredoxin reductase, an enzyme involved in cellular redox balance, thereby contributing to its cytotoxic effects .
- Antibacterial Activity : MMC has demonstrated significant antibacterial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its antibacterial efficacy may be enhanced when used in combination with other antibiotics .
Clinical Applications
This compound is utilized in various clinical settings:
- Oncology : It is commonly used as an adjuvant therapy in cancers such as gastric and colorectal cancer. A case study highlighted the use of MMC in a patient with stage III gastric cancer, where it was administered every four weeks post-surgery .
- Laryngotracheal Stenosis Treatment : A systematic review involving 387 patients indicated that MMC significantly improved outcomes in patients undergoing endoscopic treatment for laryngotracheal stenosis, with a resolution rate of 69% in those treated with MMC .
- Antimicrobial Therapy : The compound's ability to combat multidrug-resistant (MDR) strains has led to investigations into its repurposing for treating bacterial infections. Studies have shown that combining MMC with other antibiotics can enhance antibacterial activity against resistant strains .
Case Study 1: Hemolytic Uremic Syndrome
A notable case involved a 42-year-old female who developed hemolytic uremic syndrome after receiving MMC as adjuvant therapy for gastric cancer. Despite severe complications, her cancer stabilized for 24 months before recurrence .
Case Study 2: Oral Cancer Surgery
In a pilot study exploring the role of MMC injections on surgical resection beds for oral cancer patients, results indicated a trend towards reduced locoregional recurrences compared to control groups using betadine .
Research Findings
Recent studies have further elucidated the biological activity of MMC:
- Antibacterial Efficacy : Research found that MMC exhibits potent antibacterial activity against MDR strains of bacteria. The compound was effective even when combined with phage therapy, suggesting potential for innovative treatment strategies against resistant infections .
- Toxicity and Side Effects : While effective, the use of MMC is not without risks. Toxicity profiles indicate potential side effects such as neutropenia and anemia, particularly in patients undergoing combination chemotherapy regimens .
Summary Table of Biological Activities
Q & A
How is the absolute configuration of mitomycin C experimentally determined, and what methodological frameworks resolve structural ambiguities?
The absolute configuration of this compound is determined using X-ray single-crystal diffraction (CuKα radiation) and corroborated by 1D/2D NMR spectroscopy (HSQC, HMBC, COSY, NOESY). These techniques resolve spatial arrangements of chiral centers, addressing discrepancies in pharmacopeial standards (e.g., USP36-NF31 vs. Chinese Pharmacopoeia 2015). For instance, crystallographic analysis of this compound dihydrate confirmed the (1S,2S) configuration, ending decades of debate . Researchers should cross-validate structural data with powder X-ray diffraction (PXRD) to ensure sample purity and crystallinity .
What methodological approaches standardize the assessment of this compound purity in preclinical studies?
Purity is assessed via high-performance liquid chromatography (HPLC) for chemical homogeneity and PXRD for crystalline consistency. Discrepancies in impurity profiles (e.g., degradation products like 2,7-diaminomitosene) require liquid chromatography-mass spectrometry (LC-MS) for identification. Studies must report batch-specific variability and adhere to pharmacopeial guidelines to ensure reproducibility .
How do pH and enzymatic activity influence this compound’s bioreductive activation, and what experimental designs optimize this process?
This compound’s activation by DT-diaphorase (DTD) is pH-dependent: lower pH (5.8–7.4) enhances DNA cross-linking efficiency. Researchers should:
- Use sodium borohydride (chemical reduction) or purified DTD (enzymatic reduction) under controlled pH.
- Quantify activation via DNA interstrand cross-linking assays or GSH adduct formation .
- Measure pH gradients in tumor models (e.g., microelectrode mapping) to contextualize in vitro findings .
How can researchers resolve contradictions in this compound’s bioactivation pathways across different tumor models?
Contradictions arise from variable DTD expression and tumor microenvironments. To address this:
- Conduct in vitro enzymatic assays with recombinant DTD isoforms.
- Validate findings in xenograft models with DTD-knockout controls.
- Use transcriptomic profiling (e.g., RNA-seq) to correlate DTD activity with drug response .
What statistical and experimental design principles ensure reliable data in this compound efficacy studies?
- Replicate experiments (n ≥ 3) to account for biological variability.
- Apply ANOVA or mixed-effects models for multi-group comparisons (e.g., dose-response curves).
- Report uncertainty intervals for IC50 values and include positive/negative controls (e.g., cisplatin for cross-linking benchmarks) .
How should ethical considerations shape preclinical this compound research involving human-derived cell lines or animal models?
- Authenticate cell lines via STR profiling to avoid misidentification.
- Follow ARRIVE guidelines for animal studies, including humane endpoints and tumor burden limits.
- Obtain ethics approval for patient-derived xenografts (PDX) and disclose sourcing protocols .
What mixed-methods approaches integrate biochemical and computational insights into this compound’s mechanism of action?
- Combine in vitro DNA cross-linking assays with molecular dynamics simulations to model drug-DNA interactions.
- Use docking studies (e.g., AutoDock Vina) to predict binding affinities for this compound derivatives.
- Validate computational predictions with isothermal titration calorimetry (ITC) .
How do researchers design comparative studies to evaluate this compound’s efficacy against alternative DNA cross-linking agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
